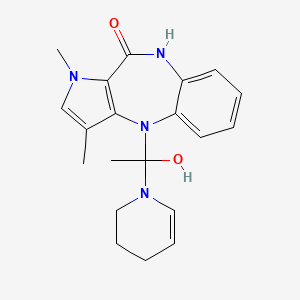
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1,3-Diméthyl-4-pipéridinoacétyl-1,4,9,10-tétrahydropyrrolo(3,2-b)(1,5)benzodiazépin-10-one est un composé organique complexe qui appartient à la classe des hétérocycles contenant de l'azote. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications dans divers domaines tels que les produits pharmaceutiques, les matériaux organiques et les produits naturels .
Méthodes De Préparation
La synthèse de la 1,3-Diméthyl-4-pipéridinoacétyl-1,4,9,10-tétrahydropyrrolo(3,2-b)(1,5)benzodiazépin-10-one implique plusieurs étapes, y compris la cyclisation, l'annulation de cycle et les réactions de cycloaddition. Une méthode courante implique la réaction du N-alkylpyrrole avec l'hydrate d'hydrazine, conduisant à une hétérocyclisation intramoléculaire . Les méthodes de production industrielle utilisent souvent des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
La 1,3-Diméthyl-4-pipéridinoacétyl-1,4,9,10-tétrahydropyrrolo(3,2-b)(1,5)benzodiazépin-10-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'hydrate d'hydrazine pour la cyclisation et d'autres réactifs pour les transformations spécifiques de groupes fonctionnels . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
Ce composé a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. En biologie et en médecine, il présente diverses activités biologiques, notamment des activités antimicrobiennes, anti-inflammatoires, antivirales, antifongiques, antioxydantes, antitumorales et inhibitrices de la kinase . Ces propriétés en font un composé précieux pour la découverte et le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action de la 1,3-Diméthyl-4-pipéridinoacétyl-1,4,9,10-tétrahydropyrrolo(3,2-b)(1,5)benzodiazépin-10-one implique son interaction avec des cibles et des voies moléculaires spécifiques. La structure du composé lui permet de se lier à divers récepteurs et enzymes, modulant leur activité et conduisant aux effets biologiques observés . Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
La 1,3-Diméthyl-4-pipéridinoacétyl-1,4,9,10-tétrahydropyrrolo(3,2-b)(1,5)benzodiazépin-10-one est unique en raison de sa structure spécifique et de la combinaison de groupes fonctionnels qu'elle contient. Des composés similaires comprennent d'autres hétérocycles contenant de l'azote tels que les pyrrolopyrazines et les dérivés de l'indole . Ces composés présentent également diverses activités biologiques, mais les propriétés et les applications spécifiques peuvent varier en fonction de leurs différences structurelles.
Propriétés
Numéro CAS |
83621-96-9 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25) |
Clé InChI |
RMXPNMKDMBGFOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




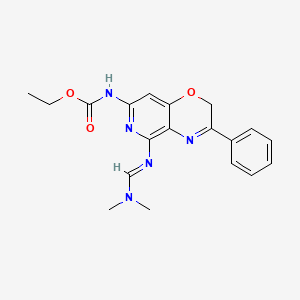
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)

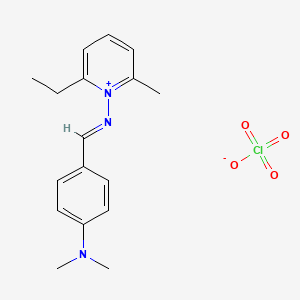
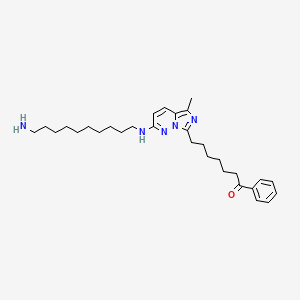
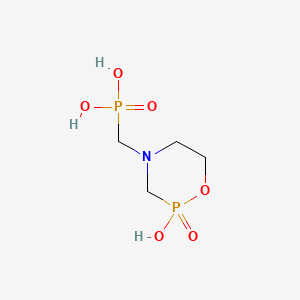


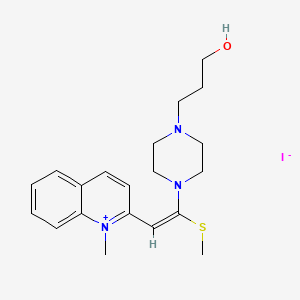
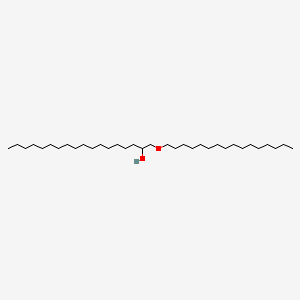
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
